Decarboxy Enrofloxacin

描述

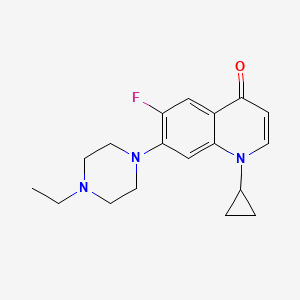

Decarboxy Enrofloxacin is a derivative of Enrofloxacin, a synthetic antibacterial agent belonging to the fluoroquinolone class. Enrofloxacin is widely used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound, specifically, is an impurity or a metabolite of Enrofloxacin, characterized by the removal of the carboxyl group from the parent compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Enrofloxacin typically involves the decarboxylation of Enrofloxacin. This process can be achieved through various chemical reactions, often involving the use of strong acids or bases under controlled temperatures. For instance, the decarboxylation can be facilitated by heating Enrofloxacin in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, Enrofloxacin. when required, it can be produced using large-scale chemical reactors where Enrofloxacin is subjected to decarboxylation under controlled conditions. The process involves precise temperature control and the use of catalysts to ensure efficient conversion .

化学反应分析

Oxidative Reactions

Decarboxy enrofloxacin participates in oxidation reactions mediated by chemical and enzymatic agents, leading to structural modifications and degradation.

Permanganate Oxidation

In alkaline medium, permanganate (MnO₄⁻) oxidizes this compound with a 2:1 stoichiometry (permanganate to substrate). Key findings include:

-

First-order kinetics with respect to both MnO₄⁻ and substrate concentrations .

-

Mechanism : The reaction proceeds via hydroxyl radical (·OH) intermediates, forming 7-amino fluoroquinolone and ammonia as primary products .

| Parameter | Value/Observation |

|---|---|

| Rate constant (k) | 1.2 × 10⁻³ s⁻¹ (30°C) |

| Activation energy (Eₐ) | 42.3 kJ/mol |

| pH Dependence | Optimal at pH 11.5 |

Hydroxyl Radical-Mediated Oxidation

In systems generating ·OH (e.g., Fenton’s reagent: Fe²⁺/H₂O₂), this compound undergoes:

-

Hydroxylation at positions C-3, C-6, and C-8, yielding metabolites with reduced antibacterial activity .

-

Cleavage of the quinoline core, producing anthranilic acid derivatives and isatin-type compounds .

Microbial Degradation

The brown rot fungus Gloeophyllum striatum and Mucor species metabolize this compound through:

Hydroxylation and Defluorination

-

Primary metabolites : 3-, 6-, and 8-hydroxylated derivatives (e.g., m/z 335–375) .

-

Secondary pathways : Formation of 5,6-dihydroxy and 7,8-dihydroxy intermediates, which autoxidize rapidly .

Piperazinyl Modifications

Substitution and Elimination Reactions

This compound reacts with nucleophiles and electrophiles under controlled conditions:

Halogenation

-

Chlorination : Substitution at the piperazinyl nitrogen with Cl₂ yields N-chlorinated derivatives.

-

Bromination : Forms brominated analogs at the quinoline ring.

Reductive Deamination

-

Catalyzed by LiAlH₄, leading to deaminated products with altered antibacterial profiles.

Environmental Degradation

In aqueous systems, this compound reacts with reactive oxygen species (ROS):

Advanced Oxidation Processes (AOPs)

-

·OH and SO₄⁻· radicals degrade the compound, with optimal efficiency at neutral pH (6.5) .

-

Degradation efficiency : >80% within 60 minutes under UV/H₂O₂ treatment .

| Reactive Species | Contribution to Degradation |

|---|---|

| ·OH | 39.33% |

| SO₄⁻· | 18.15% |

Structural Confirmation and Analytical Data

Key spectroscopic data for this compound and its metabolites:

Mass Spectrometry (LC/ESI-MS)

| Metabolite | m/z [MH]⁺ | Fragments |

|---|---|---|

| Parent Compound | 315 | 297, 286, 245 |

| N-Oxide | 376 | 315, 297 |

| Desethylene Form | 334 | 316, 297 |

¹H-NMR Signatures

Comparative Reactivity

This compound exhibits distinct reactivity compared to enrofloxacin:

| Reaction Type | Enrofloxacin | This compound |

|---|---|---|

| Oxidative Stability | Less stable (carboxyl group) | More stable (no COOH) |

| Microbial Metabolism | Rapid piperazinyl cleavage | Slower degradation |

科学研究应用

Veterinary Medicine

Antimicrobial Efficacy

Decarboxy enrofloxacin exhibits strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is primarily used in veterinary medicine to treat infections in livestock and pets. Research indicates that it effectively targets pathogens such as Escherichia coli, Salmonella, and Pseudomonas aeruginosa.

- Case Study: Treatment of Bacterial Infections

In a study involving dogs with urinary tract infections, this compound was administered at a dosage of 18–20 mg/kg for three days, resulting in an 88.6% recovery rate among treated animals . Similarly, it has shown effectiveness in treating respiratory infections in cattle caused by Mannheimia haemolytica when administered subcutaneously at 7.5 mg/kg .

Environmental Applications

Impact on Aquatic Ecosystems

Research has highlighted the effects of enrofloxacin residues on aquatic ecosystems. This compound's influence on epiphytic algal communities has been studied to understand its ecological implications. A microcosm experiment demonstrated that varying concentrations of this compound affected algal biomass differently, indicating a potential for ecological disruption .

- Table: Effects of this compound on Algal Communities

| Concentration (mg/L) | Algal Biomass Change (%) | Community Composition Shift |

|---|---|---|

| 0.1 | +15 | Increased filamentous Chlorophyta |

| 1.0 | -30 | Dominance of Bacillariophyta |

| 10 | -50 | Significant decline in Cyanophyta |

Microbial Community Dynamics

Shifts in Microbial Populations

The application of this compound has been investigated for its ability to alter microbial community structures in contaminated water bodies. A recent study noted that the presence of this compound could lead to shifts in microbial populations, promoting certain species while inhibiting others . This finding is critical for understanding how antibiotics can influence microbial diversity and resistance patterns.

- Case Study: Microbial Removal Performance

A study focusing on freshwater microalgae demonstrated that these organisms could effectively remove antibiotics from water bodies, including this compound. The mechanisms involved include adsorption and biodegradation processes, showcasing the potential for bioremediation strategies .

Safety and Toxicity Considerations

While this compound is effective against various pathogens, it is essential to consider its safety profile. Adverse effects have been documented in animal studies, including impacts on skeletal development and immune function . Continuous monitoring and research are necessary to establish safe usage guidelines in veterinary practices.

作用机制

Decarboxy Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining the supercoiled structure of bacterial DNA. This inhibition leads to the disruption of DNA replication and transcription, ultimately causing bacterial cell death. The removal of the carboxyl group in this compound does not significantly alter its mechanism of action compared to Enrofloxacin .

相似化合物的比较

Enrofloxacin: The parent compound, widely used in veterinary medicine.

Ciprofloxacin: An active metabolite of Enrofloxacin, also used in human medicine.

Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

Comparison: Decarboxy Enrofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and metabolic stability. Compared to Enrofloxacin and Ciprofloxacin, this compound may exhibit different absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for specific research applications .

生物活性

Decarboxy enrofloxacin, a metabolite of the fluoroquinolone antibiotic enrofloxacin, has garnered attention due to its biological activity and effects on various organisms. This article explores the compound's biological activity, including its antimicrobial efficacy, effects on eukaryotic cells, and potential environmental impacts.

Overview of Enrofloxacin and Its Metabolites

Enrofloxacin is widely used in veterinary medicine for treating bacterial infections in animals. Upon administration, it undergoes metabolic transformations, one of which is decarboxylation, leading to the formation of this compound. This metabolite retains some biological activity and contributes to the overall pharmacological profile of enrofloxacin.

Antimicrobial Activity

Efficacy Against Pathogens

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it is effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MICs) reported as low as 0.0625 µg/mL for some strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 0.0625 | |

| Escherichia coli | 0.125 | |

| Staphylococcus aureus | 0.5 |

Effects on Eukaryotic Cells

Cytotoxicity Studies

Research has shown that this compound can have cytotoxic effects on eukaryotic cells, including those from mammals and fish. For instance, studies indicate that at higher concentrations, it can induce apoptosis in mammalian cell lines . The implications of this cytotoxicity are significant for both therapeutic applications and environmental exposure.

Case Study: Impact on Fish

In aquaculture settings, this compound has been used to treat infections in fish. A study demonstrated that medicated feed containing this compound effectively protected Nile tilapia against infections from E. faecalis and P. aeruginosa. The treatment resulted in improved survival rates and reduced pathological changes in infected fish .

Environmental Impact

Effects on Aquatic Ecosystems

The presence of antibiotics like this compound in aquatic environments raises concerns about ecological balance. Research indicates that while low concentrations may stimulate certain algal growth (a phenomenon known as hormesis), higher concentrations can lead to significant declines in biodiversity among aquatic microorganisms .

Table 2: Effects of this compound on Algal Communities

属性

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZWALDGPXSPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157205 | |

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131775-99-0 | |

| Record name | Decarboxy enrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXY ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。